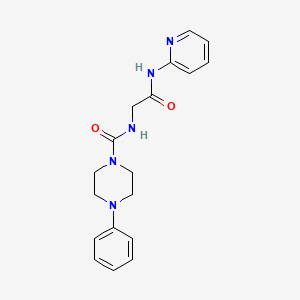

N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide

Description

N-(2-Oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a phenyl group and a carboxamide-linked side chain containing a pyridin-2-ylamino moiety.

The compound’s key structural elements include:

- Piperazine ring: Provides conformational flexibility and hydrogen-bonding capacity.

- Pyridin-2-ylamino group: Contributes to hydrogen bonding and metal coordination, often critical for bioactivity.

Properties

Molecular Formula |

C18H21N5O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |

InChI |

InChI=1S/C18H21N5O2/c24-17(21-16-8-4-5-9-19-16)14-20-18(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,25)(H,19,21,24) |

InChI Key |

RAORKTZCAROFPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 2-oxo-2-(pyridin-2-ylamino)ethylamine with 4-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 336.39 g/mol. Its structure includes a piperazine ring, which is commonly associated with various pharmacological activities, and a pyridine moiety that enhances its biological interactions.

Anticancer Potential

Research indicates that N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:

- Study Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. This was evidenced in studies involving human breast and colon cancer cell lines, where the compound inhibited cell proliferation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuropharmacological Effects

There is emerging evidence that suggests potential neuropharmacological applications for this compound. It may act as a modulator for neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression. Animal model studies have indicated improvements in behavioral assays related to anxiety when treated with this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring followed by functionalization with pyridine and phenyl groups.

Synthetic Route Overview

- Formation of Piperazine Core : Start with commercially available piperazine derivatives.

- Pyridine Substitution : Introduce the pyridine moiety through nucleophilic substitution reactions.

- Carboxamide Formation : Utilize carboxylic acid derivatives to form the final amide linkage.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Anticancer Efficacy :

- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of ovarian cancer by inducing apoptosis and inhibiting angiogenesis.

- Antimicrobial Efficacy :

- Neuropharmacological Studies :

Data Tables

| Activity Type | Model/System | Observed Effect |

|---|---|---|

| Anticancer | Human breast cancer cell lines | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth |

| Neuropharmacological | Mouse models | Reduction in anxiety-like behavior |

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide with structurally related analogues:

Key Observations :

- Pyridine vs.

- Heterocyclic Additions : Compounds like 11c () and pyrimidine derivatives () show enhanced bioactivity due to additional hydrogen-bonding motifs.

Antimicrobial Activity

- Target Compound: No direct MIC data available in provided evidence.

- Compound 11c (): Exhibited potent activity against P. aeruginosa (MIC = 160 µg/mL) and low cytotoxicity (cell viability >80% at 100 µM) .

- N-(2-oxo-2-(2-oxo-2-(2-(phenylcarbamoyl)-hydrazinyl)-ethylamino)-ethyl)-nicotinamide (9) (): MIC = 160 µg/mL against B. subtilis and C. albicans .

Trend: Pyridin-2-ylamino-containing derivatives (e.g., 11c) show broader antimicrobial spectra compared to phenyl-substituted analogues, likely due to improved target engagement.

Anesthetic and Toxicity Profiles

- Compound 4h (): Demonstrated 2.5-fold longer infiltration anesthesia duration than lidocaine, with 30% lower hepatotoxicity .

- N-(2-oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide derivatives (): Varied activity; compounds 4h and 4m were most promising due to low toxicity .

Implication: The pyridin-2-ylamino group in the target compound may offer a balance between potency and toxicity, though direct comparisons require further study.

Biological Activity

N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide, a compound belonging to the piperazine class, has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The compound is characterized by the following molecular formula: C18H22N4O2. It features a piperazine ring substituted with a phenyl group and a pyridine moiety linked through an oxoethyl group.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticonvulsant , anticancer , and neuroprotective properties.

1. Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant effects. A study synthesized various piperazine derivatives and tested them using standard seizure models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice. Most compounds demonstrated effectiveness in at least one seizure model, suggesting a promising anticonvulsant profile for this class of compounds .

| Compound | Model Tested | Efficacy |

|---|---|---|

| Compound 14 | MES | Positive |

| Compound 17 | scPTZ | Positive |

2. Anticancer Activity

The anticancer potential of this compound has been explored through rational design approaches. In vitro studies on cancer cell lines (e.g., MCF7) indicated that certain derivatives showed cytotoxic activity comparable to established chemotherapeutics like doxorubicin. Molecular docking studies revealed that these compounds could bind effectively to topoisomerase II, a key enzyme involved in DNA replication and repair, thereby inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BS230 | MCF7 | 5.6 | Topo II inhibition |

| Doxorubicin | MCF7 | 4.5 | DNA intercalation |

3. Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have also been investigated, with some studies indicating potential benefits in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, suggests their utility in treating conditions like depression and anxiety .

Case Studies

Several case studies have been documented regarding the efficacy of piperazine derivatives:

- Anticonvulsant Efficacy : A study involving a new derivative showed significant seizure protection in both MES and scPTZ models, with minimal neurotoxicity as evidenced by rotarod performance tests.

- Cancer Cell Line Studies : A derivative was tested against various cancer cell lines alongside doxorubicin, revealing enhanced cytotoxicity towards malignant cells while sparing healthy cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.